molecular formula C15H9Cl2NO5 B3675085 2-(3-nitrophenyl)-2-oxoethyl 2,4-dichlorobenzoate

2-(3-nitrophenyl)-2-oxoethyl 2,4-dichlorobenzoate

Cat. No.: B3675085
M. Wt: 354.1 g/mol
InChI Key: YUUXDBVNWOBSMQ-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 2,4-dichlorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group and a dichlorobenzoate moiety

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO5/c16-10-4-5-12(13(17)7-10)15(20)23-8-14(19)9-2-1-3-11(6-9)18(21)22/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUXDBVNWOBSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2-(3-nitrophenyl)-2-oxoethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

2,4-dichlorobenzoic acid+2-(3-nitrophenyl)-2-oxoethanol2-(3-nitrophenyl)-2-oxoethyl 2,4-dichlorobenzoate+water\text{2,4-dichlorobenzoic acid} + \text{2-(3-nitrophenyl)-2-oxoethanol} \rightarrow \text{2-(3-nitrophenyl)-2-oxoethyl 2,4-dichlorobenzoate} + \text{water} 2,4-dichlorobenzoic acid+2-(3-nitrophenyl)-2-oxoethanol→2-(3-nitrophenyl)-2-oxoethyl 2,4-dichlorobenzoate+water

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Solvents such as toluene or dichloromethane are often used to dissolve the reactants and facilitate the reaction.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo further oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichlorobenzoate moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoates with various nucleophiles.

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2,4-dichlorobenzoate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors. The nitrophenyl group can undergo bioreduction to form reactive intermediates that can modify proteins or DNA, leading to biological effects.

Comparison with Similar Compounds

  • 2-(4-Nitrophenyl)-2-oxoethyl 2,4-dichlorobenzoate
  • 2-(3-Nitrophenyl)-2-oxoethyl 3,5-dichlorobenzoate
  • 2-(3-Nitrophenyl)-2-oxoethyl 2,6-dichlorobenzoate

Comparison:

  • Structural Differences: The position of the nitro group and the chlorines on the benzoate ring can affect the compound’s reactivity and biological activity.
  • Reactivity: Compounds with different substitution patterns may exhibit varying reactivity in chemical reactions, influencing their suitability for specific applications.
  • Biological Activity: The position of substituents can also impact the compound’s interaction with biological targets, potentially leading to differences in efficacy and toxicity.

2-(3-Nitrophenyl)-2-oxoethyl 2,4-dichlorobenzoate stands out due to its specific substitution pattern, which may confer unique properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-nitrophenyl)-2-oxoethyl 2,4-dichlorobenzoate
Reactant of Route 2
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2-(3-nitrophenyl)-2-oxoethyl 2,4-dichlorobenzoate

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